molecular formula C11H7ClNO2S- B097399 [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 17969-26-5

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B097399
CAS No.: 17969-26-5
M. Wt: 252.7 g/mol
InChI Key: CCUFHQQWZTVOCR-UHFFFAOYSA-N
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Description

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chlorophenyl group attached to the thiazole ring, contributing to its unique chemical properties.

Scientific Research Applications

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid
  • [2-(3-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid
  • [2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid

Uniqueness

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits a different reactivity profile compared to its analogs, making it valuable for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUFHQQWZTVOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17969-26-5
Record name 2-(3-Chlorophenyl)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17969-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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